methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
CAS No.: 1349171-59-0
Cat. No.: VC7691776
Molecular Formula: C14H16N2O2
Molecular Weight: 244.294
* For research use only. Not for human or veterinary use.
![methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate - 1349171-59-0](/images/structure/VC7691776.png)
Specification
CAS No. | 1349171-59-0 |
---|---|
Molecular Formula | C14H16N2O2 |
Molecular Weight | 244.294 |
IUPAC Name | methyl 3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoate |
Standard InChI | InChI=1S/C14H16N2O2/c1-10-7-11(2)16(15-10)9-12-5-4-6-13(8-12)14(17)18-3/h4-8H,9H2,1-3H3 |
Standard InChI Key | YNUYBDGRXGCBDA-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate comprises a benzoate ester group connected to a 3,5-dimethylpyrazole ring through a methylene (-CH-) linker. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, confers electron-rich characteristics that enhance its participation in hydrogen bonding and π-π stacking interactions. Key structural parameters include:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 244.29 g/mol |
IUPAC Name | Methyl 3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoate |
Canonical SMILES | CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)OC)C |
The compound exists as a solid at room temperature, with analogs such as its brominated derivative exhibiting melting points between 105–107°C . While direct experimental data for the title compound’s melting point is limited, computational models predict similar thermal stability due to structural parallels.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step sequence:
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Alkylation of 3,5-Dimethylpyrazole: Reaction of 3,5-dimethylpyrazole with methyl 3-(bromomethyl)benzoate in the presence of a base (e.g., KCO) in anhydrous dimethylformamide (DMF) at 60–80°C yields the alkylated intermediate.
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Esterification: Subsequent treatment with methanol and catalytic sulfuric acid completes the esterification, producing the target compound.
The reaction mechanism proceeds via nucleophilic substitution, where the pyrazole’s nitrogen attacks the electrophilic benzyl bromide derivative. Optimization studies indicate that yields exceeding 70% are achievable under inert atmospheres with rigorous moisture exclusion.
Industrial Manufacturing
Scalable production employs continuous-flow reactors to enhance reaction control and throughput. Key industrial considerations include:
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Solvent Recovery: DMF is recycled via distillation to reduce environmental impact.
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Purity Control: Recrystallization from ethanol/water mixtures achieves >98% purity, critical for pharmaceutical applications .
Functional Applications
Medicinal Chemistry
Pyrazole derivatives are renowned for their bioactivity. Methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate acts as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its methyl ester group enhances membrane permeability, facilitating cellular uptake.
Materials Science
The compound’s rigid aromatic core and electron-rich pyrazole make it a candidate for:
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Coordination Polymers: Serves as a ligand for transition metals (e.g., Cu, Zn) to construct metal-organic frameworks (MOFs) with tunable porosity.
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Optoelectronic Materials: Pyrazole’s conjugation with the benzoate ester enables applications in organic light-emitting diodes (OLEDs).
Catalysis
In palladium-catalyzed cross-coupling reactions, the pyrazole moiety stabilizes catalytic intermediates, improving reaction efficiency in Suzuki-Miyaura couplings.
Comparative Analysis with Structural Analogs
The brominated analog’s higher molecular weight and halogen presence enhance its role in cross-coupling reactions, whereas the nitro derivative’s electron-withdrawing group favors explosive precursor applications .
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